
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as FMPPT or S32006, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPPT is a piperazine derivative that has been shown to exhibit promising pharmacological properties, including antidepressant and anxiolytic effects.
作用机制
The exact mechanism of action of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is thought to act as a selective serotonin reuptake inhibitor (SSRI). This means that it inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and pain. By increasing the levels of serotonin in the brain, this compound may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin levels in the brain, as well as to increase the activity of certain brain regions that are involved in the regulation of mood and anxiety. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
One of the main advantages of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound may have off-target effects that could complicate data interpretation.
未来方向
There are a number of potential future directions for research on 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective SSRI compounds based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the exact mechanism of action of this compound is not fully understood, it is thought to act as a selective serotonin reuptake inhibitor. This compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and may have potential for the treatment of neuropathic pain. While there are some limitations to its use in lab experiments, this compound remains an important area of research for the development of new therapeutic compounds.
合成方法
The synthesis of 4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyphenylpiperazine with 2-furoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 203-205°C. The purity of the compound can be further improved through recrystallization from ethanol.
科学研究应用
4-(2-furoyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit antidepressant and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the activity of the serotonergic system.
属性
IUPAC Name |
4-(furan-2-carbonyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-6-3-2-5-13(14)18-17(24)20-10-8-19(9-11-20)16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNBGVQPXLQNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
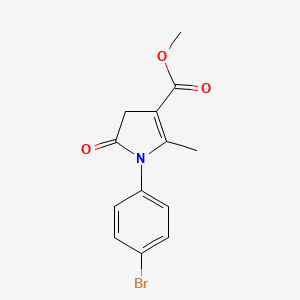
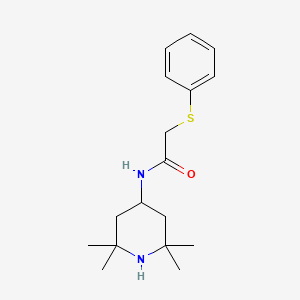
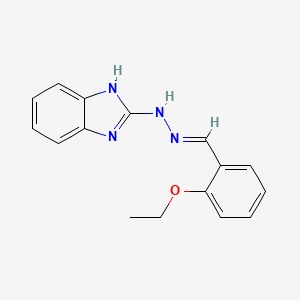
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)
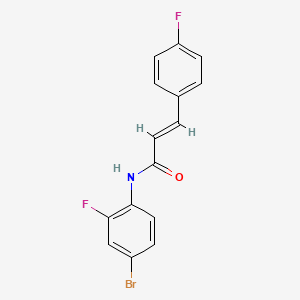

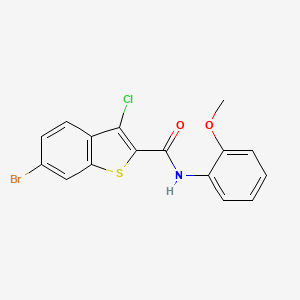
![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
